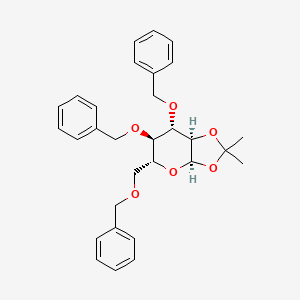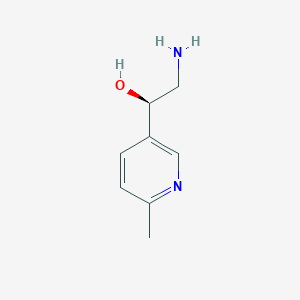
(R)-2-Amino-1-(6-methylpyridin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-1-(6-methylpyridin-3-yl)ethanol is a chiral compound with a pyridine ring substituted with a methyl group at the 6-position and an aminoethanol moiety at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for synthesizing ®-2-Amino-1-(6-methylpyridin-3-yl)ethanol involves the reductive amination of 6-methyl-3-pyridinecarboxaldehyde with ®-2-aminoethanol. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Asymmetric Synthesis: Another approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the desired enantiomer is obtained. This method often employs chiral ligands in metal-catalyzed reactions.
Industrial Production Methods
Industrial production of ®-2-Amino-1-(6-methylpyridin-3-yl)ethanol may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography are often employed to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: ®-2-Amino-1-(6-methylpyridin-3-yl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives. Common reagents include alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-Amino-1-(6-methylpyridin-3-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-2-Amino-1-(6-methylpyridin-3-yl)ethanol is investigated for its potential therapeutic applications. It may act as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ®-2-Amino-1-(6-methylpyridin-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-1-(6-methylpyridin-3-yl)propanol: A similar compound with a propanol moiety instead of ethanol, which may exhibit different reactivity and applications.
2-Amino-1-(3-pyridyl)ethanol: A compound with a pyridine ring without the methyl substitution, which may have different chemical and biological properties.
Uniqueness
®-2-Amino-1-(6-methylpyridin-3-yl)ethanol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
(1R)-2-amino-1-(6-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-3-7(5-10-6)8(11)4-9/h2-3,5,8,11H,4,9H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
ZAODMRKKIMBZKH-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=NC=C(C=C1)[C@H](CN)O |
Kanonische SMILES |
CC1=NC=C(C=C1)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


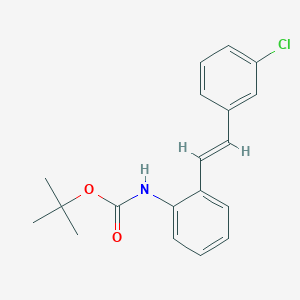
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate](/img/structure/B12843581.png)
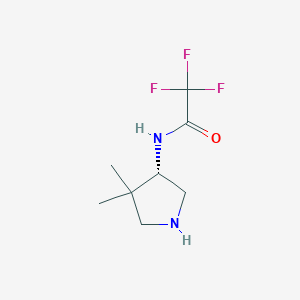
![5-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12843607.png)
![5-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B12843608.png)

![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B12843617.png)
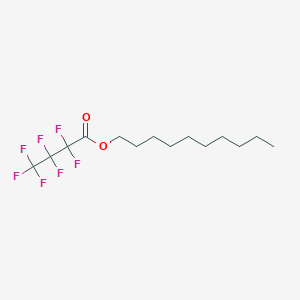


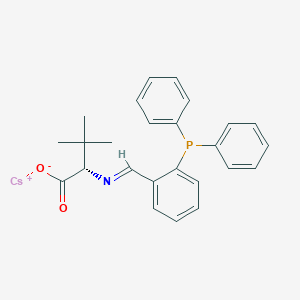

![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)
